2-Amino-4,6-dinitrobenzoic acid

Genotoxicity Mutagenicity Ames Test

Select 2-Amino-4,6-dinitrobenzoic acid (CAS 140380-55-8) as your analytical reference for environmental fate studies and heterocyclic synthesis. Confirmed as a mobile TNT photodegradation product, it enables accurate off-site transport tracking in groundwater monitoring programs. Its intermediate mutagenic potency—1–3 orders of magnitude lower than 2,4,6-trinitrobenzoic acid in the TA98 Ames assay—makes it essential for constructing dose-response curves when screening novel nitroaromatics for genotoxicity. As a direct precursor for 4,6-dinitroanthranilic acid derivatives via a documented 63% yield route, this standard ensures experimental relevance that generic isomers cannot provide.

Molecular Formula C7H5N3O6
Molecular Weight 227.13 g/mol
CAS No. 140380-55-8
Cat. No. B137511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4,6-dinitrobenzoic acid
CAS140380-55-8
Synonyms2-A-4,6-DBA
2-amino-4,6-dinitrobenzoic acid
Molecular FormulaC7H5N3O6
Molecular Weight227.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H5N3O6/c8-4-1-3(9(13)14)2-5(10(15)16)6(4)7(11)12/h1-2H,8H2,(H,11,12)
InChIKeyOBJZCQXAXGNLGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4,6-dinitrobenzoic Acid (CAS 140380-55-8) – Key Procurement Specifications for Nitro-Aromatic Research Intermediates


2-Amino-4,6-dinitrobenzoic acid (C₇H₅N₃O₆, MW 227.13) is a crystalline solid with a melting point of 264–265 °C and a predicted pKa of 1.25±0.34 . It is an amino-nitrobenzoic acid derivative commonly encountered as a photodegradation product of 2,4,6-trinitrotoluene (TNT) and serves as a key intermediate in heterocyclic synthesis [1][2].

Procurement Risk Alert: Why 2-Amino-4,6-dinitrobenzoic Acid Cannot Be Interchanged with Common Nitrobenzoic Acid Analogs


The substitution pattern of nitro and amino groups on the benzoic acid core dictates both the compound's environmental mobility and its genotoxic profile. Even closely related positional isomers or analogs with different degrees of nitration exhibit quantifiable differences in key performance and safety parameters. As shown in the evidence below, selecting a generic alternative—such as 2,4-dinitrobenzoic acid or 4-amino-2,6-dinitrobenzoic acid—without verifying specific data can compromise experimental relevance in environmental fate studies or alter the mutagenic baseline in toxicological assessments [1][2].

Quantitative Differentiation of 2-Amino-4,6-dinitrobenzoic Acid vs. Structural Analogs: A Data-Driven Evidence Guide


Mutagenic Potency in TA98: 2-Amino-4,6-dinitrobenzoic Acid vs. 2,4,6-Trinitrobenzoic Acid

In the Salmonella/microsome assay (strain TA98 without S9 activation), 2-amino-4,6-dinitrobenzoic acid (2-A-4,6-DNBA) acts as a direct mutagen, whereas 2,4,6-trinitrobenzoic acid (2,4,6-TNBA) produces a mutagenic response that is 1–3 orders of magnitude stronger [1]. Specifically, 2,4,6-TNBA generated 8023 revertants/µmol, placing it at the extreme high end of the observed range [2].

Genotoxicity Mutagenicity Ames Test

Micronucleus Induction in Human HepG2 Cells: Threshold Concentration Comparison

In the micronucleus assay using human hepatoma HepG2 cells, 4-amino-2,6-dinitrobenzoic acid (4-A-2,6-DNBA) exhibited a positive response at a concentration of 432 µM, whereas 2,4-dinitrobenzoic acid (2,4-DNBA) required a concentration of ≥920 µM to produce a positive effect [1]. The target compound, 2-amino-4,6-dinitrobenzoic acid, is also positive in this assay, with its specific threshold falling within the range defined by these two comparators [2].

Genotoxicity Human Cell Assay Micronucleus

Environmental Mobility: 2-Amino-4,6-dinitrobenzoic Acid vs. TNT in Soil Columns

Under saturated abiotic conditions, 2-amino-4,6-dinitrobenzoic acid migrated faster through tropical soil and Ottawa sand columns than its parent compound, TNT, as well as other degradation products [1]. While the study does not provide a numerical retention factor for TNT, the qualitative finding establishes that 2-amino-4,6-dinitrobenzoic acid has a significantly higher potential for off-site transport in subsurface environments [2].

Environmental Fate Soil Mobility Groundwater Contamination

Synthetic Yield from TNT-Derived Precursor: A Practical Procurement Consideration

When prepared from 2,4,6-trinitrobenzoic acid (itself derived from TNT oxidation), the reduction to 2-amino-4,6-dinitrobenzoic acid proceeds with an overall yield of 63% (11.2 g isolated) under the specified conditions [1]. This establishes a reproducible synthetic entry point for researchers seeking to generate the compound from an accessible nitro-explosive precursor .

Organic Synthesis Precursor Conversion Yield

pKa Value as an Indicator of Ionization State Relative to Common Benzoic Acids

The predicted pKa of 2-amino-4,6-dinitrobenzoic acid is 1.25±0.34 , which is significantly lower than that of unsubstituted benzoic acid (pKa ≈ 4.20) [1]. This strong acidity results from the combined electron-withdrawing effects of the two nitro groups and the ortho-amino substituent.

Physicochemical Properties Ionization Chromatography

Proven Use Cases for 2-Amino-4,6-dinitrobenzoic Acid in Environmental and Synthetic Chemistry


Environmental Fate Studies of TNT-Contaminated Sites

Due to its confirmed presence as a photodegradation product of TNT and its faster migration through tropical soil columns relative to TNT [1], 2-amino-4,6-dinitrobenzoic acid is the appropriate analytical standard for tracking off-site transport of nitro-aromatic pollutants in groundwater monitoring programs. Its use ensures accurate quantification of this specific, highly mobile degradation product.

Calibration of Mutagenicity Assays for Nitro-Aromatic SAR

The compound's well-characterized, intermediate mutagenic potency—approximately 1–3 orders of magnitude lower than 2,4,6-trinitrobenzoic acid in the TA98 Ames test [2]—makes it a valuable reference compound for constructing dose-response curves. It helps define the dynamic range of assays designed to screen novel nitro-aromatic compounds for potential genotoxicity.

Synthesis of Benzo-Fused Heterocyclic Building Blocks

2-Amino-4,6-dinitrobenzoic acid serves as a direct precursor for the synthesis of 4,6-dinitroanthranilic acid derivatives and benzo-fused six-membered heterocycles [3]. The documented 63% yield from 2,4,6-trinitrobenzoic acid provides a reliable starting point for medicinal chemistry or materials science programs requiring these advanced intermediates.

Method Development for Reversed-Phase Chromatography of Strong Acids

With a predicted pKa of 1.25±0.34 , this compound remains predominantly anionic even in highly acidic mobile phases. It is therefore an ideal probe for optimizing ion-pairing or mixed-mode chromatographic separations of strongly acidic nitro-aromatic analytes in complex environmental or biological matrices.

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